molecular formula C10H13NO4S B185068 Ethyl 3-[(methylsulfonyl)amino]benzoate CAS No. 93884-11-8

Ethyl 3-[(methylsulfonyl)amino]benzoate

Cat. No.: B185068
CAS No.: 93884-11-8
M. Wt: 243.28 g/mol
InChI Key: WQODBAJDFZPKSG-UHFFFAOYSA-N
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Description

Ethyl 3-[(methylsulfonyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, with a methylsulfonylamino substituent at the 3-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(methylsulfonyl)amino]benzoate typically involves the reaction of 3-aminobenzoic acid with methylsulfonyl chloride in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(methylsulfonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amino group.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Conversion to amino derivatives.

    Substitution: Formation of 3-[(methylsulfonyl)amino]benzoic acid.

Scientific Research Applications

Ethyl 3-[(methylsulfonyl)amino]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of ethyl 3-[(methylsulfonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The methylsulfonyl group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The ester group may also play a role in enhancing the compound’s bioavailability and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-[(methylsulfonyl)amino]benzoate: Similar structure but with a methyl ester group instead of an ethyl ester.

    Ethyl 3-aminobenzoate: Lacks the methylsulfonyl group, affecting its reactivity and applications.

    Ethyl 4-[(methylsulfonyl)amino]benzoate: Substitution at the 4-position instead of the 3-position, leading to different chemical properties.

Uniqueness

This compound is unique due to the specific positioning of the methylsulfonylamino group, which influences its reactivity and potential applications. The combination of the ethyl ester and methylsulfonylamino groups provides a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial purposes.

Properties

IUPAC Name

ethyl 3-(methanesulfonamido)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-3-15-10(12)8-5-4-6-9(7-8)11-16(2,13)14/h4-7,11H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQODBAJDFZPKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10349992
Record name ethyl 3-[(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93884-11-8
Record name ethyl 3-[(methylsulfonyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10349992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of ethyl 3-aminobenzoate (2.0 g, 12.1 mmol) and sodium hydrogen carbonate (1.2 g, 14.5 mmol) in 1,4-dioxane (24 ml) was added methanesulphonyl chloride (2.3 ml, 30.3 mmol). The mixture was stirred at room temperature for 3 h, before addition of water (10 ml), and the reaction mixture was stirred for a further 5 days. The mixture was partitioned between ethyl acetate and hydrochloric acid (2M) and the organic phase was separated, washed with brine, dried (MgSO4) and concentrated in vacuo. The residue was passed through a plug of silica, eluting with ethyl acetate/cyclohexane [1:3] and the filtrate was concentrated in vacuo to give the title compound (2.4 g).
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2 g
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24 mL
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10 mL
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